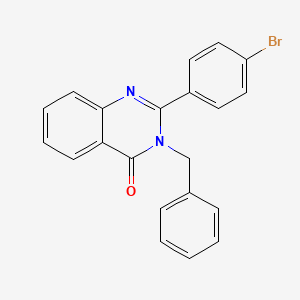
N-(4-sec-butylphenyl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sec-butylphenyl)-2-ethoxybenzamide, also known as AEBSF, is a protease inhibitor commonly used in scientific research. This compound is widely used due to its ability to selectively inhibit serine proteases, which play a crucial role in many biological processes.
Mécanisme D'action
N-(4-sec-butylphenyl)-2-ethoxybenzamide selectively inhibits serine proteases by irreversibly binding to the active site of the enzyme. This prevents the protease from cleaving its substrate, thus inhibiting its activity. This compound is particularly effective against trypsin, chymotrypsin, and plasmin.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of various serine proteases, including trypsin, chymotrypsin, and plasmin. This compound has also been shown to inhibit blood coagulation and fibrinolysis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-sec-butylphenyl)-2-ethoxybenzamide is its selectivity towards serine proteases. This allows researchers to selectively inhibit specific proteases without affecting others. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of this compound is its irreversible binding to proteases, which can make it difficult to study protease activity over time.
Orientations Futures
There are many potential future directions for research involving N-(4-sec-butylphenyl)-2-ethoxybenzamide. One area of interest is the development of new protease inhibitors with increased selectivity and potency. Another area of interest is the study of the physiological effects of this compound in vivo, particularly in the context of inflammation and wound healing. Additionally, this compound could be used in the development of new therapies for diseases such as cancer and Alzheimer's, which are associated with abnormal protease activity.
Méthodes De Synthèse
N-(4-sec-butylphenyl)-2-ethoxybenzamide can be synthesized by reacting 4-sec-butylphenol with 2-chloroethanol in the presence of potassium carbonate. The resulting product is then reacted with 2-ethoxybenzoyl chloride in the presence of triethylamine to yield this compound.
Applications De Recherche Scientifique
N-(4-sec-butylphenyl)-2-ethoxybenzamide is commonly used in scientific research as a protease inhibitor. It is particularly useful in the study of blood coagulation, fibrinolysis, and inflammation. This compound has also been used in the purification of proteins and in the analysis of protease activity.
Propriétés
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-14(3)15-10-12-16(13-11-15)20-19(21)17-8-6-7-9-18(17)22-5-2/h6-14H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMHKDZLZXIPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5199681.png)

![N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5199695.png)
![methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5199704.png)
![3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5199714.png)

![1-cyclopropyl-5-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5199730.png)
![ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]butanoate](/img/structure/B5199737.png)
![N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5199748.png)

![1-[(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-4-piperidinol bis(trifluoroacetate) (salt)](/img/structure/B5199767.png)
![methyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5199769.png)
